molecular formula C12H14N4S B14007104 N~4~-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine CAS No. 91769-84-5

N~4~-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine

Cat. No.: B14007104
CAS No.: 91769-84-5
M. Wt: 246.33 g/mol
InChI Key: WEXZNYJEUMDKLL-UHFFFAOYSA-N
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Description

N~4~-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a benzyl group at the N4 position and a methylsulfanyl group at the 6 position of the pyrimidine ring.

Preparation Methods

The synthesis of N4-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of benzylamine with 6-(methylsulfanyl)pyrimidine-2,4-diamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

N~4~-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions include sulfoxides, sulfones, and substituted pyrimidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

N~4~-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes involved in inflammatory pathways by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby reducing the production of inflammatory mediators .

Comparison with Similar Compounds

N~4~-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives such as:

The uniqueness of N4-Benzyl-6-(methylsulfanyl)pyrimidine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

91769-84-5

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

4-N-benzyl-6-methylsulfanylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H14N4S/c1-17-11-7-10(15-12(13)16-11)14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H3,13,14,15,16)

InChI Key

WEXZNYJEUMDKLL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1)NCC2=CC=CC=C2)N

Origin of Product

United States

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